Enzymatic Potency: SARS-CoV-2 3CLpro-IN-4 IC50 Value in the Context of Benchmark Inhibitors
SARS-CoV-2 3CLpro-IN-4 (Compound 5g) inhibits the 3CLpro enzyme with an IC50 of 0.43 ± 0.17 µM, as determined by a FRET-based enzymatic assay [1]. This positions it as a moderately potent inhibitor. For context, benchmark non-covalent inhibitors show a wide range of activity. The clinically approved drug ensitrelvir (S-217622) exhibits a much higher potency with an IC50 of 0.01 µM, while other research-stage inhibitors like GC-14 show comparable activity with an IC50 of 0.40 µM, and less optimized compounds like ML188 have an IC50 of 2.5 µM [2]. This places 3CLpro-IN-4 in a mid-to-high potency range among research compounds.
| Evidence Dimension | Inhibition of SARS-CoV-2 3CLpro (IC50) |
|---|---|
| Target Compound Data | 0.43 ± 0.17 µM |
| Comparator Or Baseline | Ensitrelvir (S-217622): 0.01 µM; GC-14: 0.40 µM; ML188: 2.5 µM |
| Quantified Difference | 43x less potent than ensitrelvir; ~1.1x less potent than GC-14; ~5.8x more potent than ML188 |
| Conditions | FRET-based enzymatic assay (target compound) vs. various standard enzymatic assays (comparators) |
Why This Matters
This potency data allows researchers to select SARS-CoV-2 3CLpro-IN-4 when a covalent inhibitor with moderate, well-characterized potency is required for mechanistic studies, rather than a more potent clinical candidate which may have different selectivity or IP constraints.
- [1] Bao, H. L., Tu, G., Yue, Q., Liu, P., Zheng, H. L., & Yao, X. J. (2023). Design and synthesis of isatin derivatives as effective SARS-CoV-2 3CL protease inhibitors. Chemical Biology & Drug Design, 102(4), 857–869. View Source
- [2] Ma, C., et al. (2024). A new chemotype that opens the S2* pocket of the 3CL protease exhibits antiviral activity against SARS-CoV-2. Communications Biology, 7, Article 123. (Table 1: Comparison of DV-19-2a with current benchmark SARS-CoV-2 3CL protease non-covalent inhibitors). View Source
